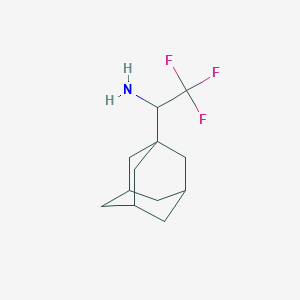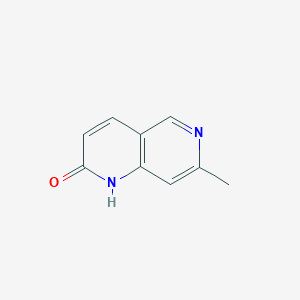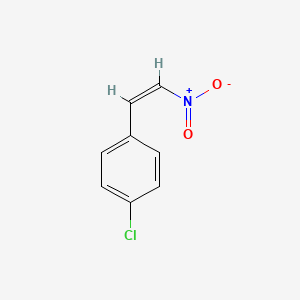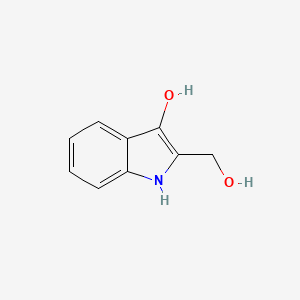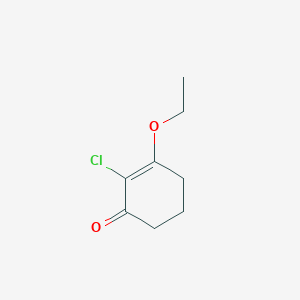
2-Chloro-3-ethoxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-ethoxycyclohex-2-en-1-one is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexenone, featuring a chlorine atom and an ethoxy group attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with ethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
- Dissolve 1,3-cyclohexanedione in ethanol.
- Add concentrated hydrochloric acid to the solution.
- Stir the mixture at room temperature for 24 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product using a separatory funnel.
This method yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-ethoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-ethoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-ethoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-methoxycyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Chloro-3-ethoxycyclohexanone: Saturated version of the compound, differing in its chemical reactivity and stability.
Uniqueness
2-Chloro-3-ethoxycyclohex-2-en-1-one is unique due to the presence of both a chlorine atom and an ethoxy group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H11ClO2 |
|---|---|
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
2-chloro-3-ethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3 |
InChI-Schlüssel |
VVCFRWPRZWRWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)CCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


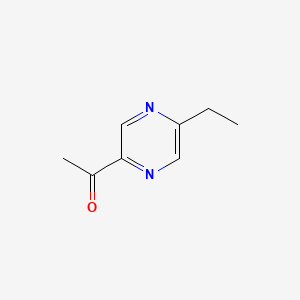
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
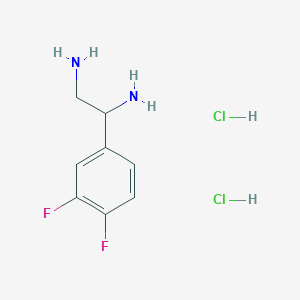

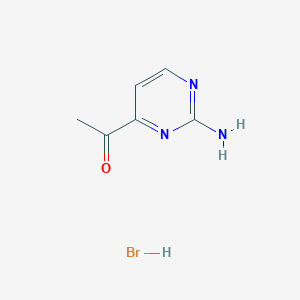

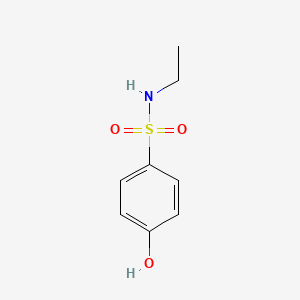
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
